REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:16][N:14]([CH3:15])[CH:13]=[C:2]([CH3:3])[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
Then the solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
to give a yellow oil
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Type
|
DISTILLATION
|
Details
|
The oil was subjected to Kugelrohr distillation
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Name
|
|
Type
|
product
|
Smiles
|
CN(C=C(C(=O)C1=CC=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |